molecular formula C17H11NO5 B11568852 4-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoic acid

4-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoic acid

Cat. No.: B11568852
M. Wt: 309.27 g/mol
InChI Key: ZBKSZPSUJCJMCE-UHFFFAOYSA-N
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Description

4-(1-OXO-1H-ISOCHROMENE-3-AMIDO)BENZOIC ACID is a complex organic compound that belongs to the class of isocoumarins. Isocoumarins are notable for their diverse biological activities and are often used in pharmaceutical research. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-OXO-1H-ISOCHROMENE-3-AMIDO)BENZOIC ACID typically involves the cyclization of ortho-ynamidyl benzaldehyde derivatives. One efficient method reported involves a 6-endo-cyclization approach from in situ generated ortho-ynamidyl het(aryl) aldehyde derivatives under mild reaction conditions . This method yields the desired compound with good efficiency and under metal-free conditions, making it a cost-effective and environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for 4-(1-OXO-1H-ISOCHROMENE-3-AMIDO)BENZOIC ACID are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using scalable and reproducible methods, and ensuring that the process is economically viable and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(1-OXO-1H-ISOCHROMENE-3-AMIDO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-OXO-1H-ISOCHROMENE-3-AMIDO)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-OXO-1H-ISOCHROMENE-3-AMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-OXO-1H-ISOCHROMENE-3-AMIDO)BENZOIC ACID is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of other bioactive molecules sets it apart from similar compounds.

Properties

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

4-[(1-oxoisochromene-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C17H11NO5/c19-15(18-12-7-5-10(6-8-12)16(20)21)14-9-11-3-1-2-4-13(11)17(22)23-14/h1-9H,(H,18,19)(H,20,21)

InChI Key

ZBKSZPSUJCJMCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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